molecular formula C11H15N5O2 B2956640 (E)-7-(but-2-en-1-yl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-88-8

(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2956640
CAS No.: 303973-88-8
M. Wt: 249.274
InChI Key: AVZGKHQFCUMIPZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a high-value xanthine-based chemical intermediate designed for pharmaceutical research and development. This compound features a purine-2,6-dione (xanthine) core that is selectively substituted at the N-3, N-7, and C-8 positions, a structural motif common in several therapeutic agents . The (E)-but-2-en-1-yl (crotyl) chain at the N-7 position and the methylamino group at the C-8 position are critical structural features that define its reactivity and potential application as a building block. Its primary research application is as a sophisticated precursor in the synthesis of more complex molecules. The closely related intermediate, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, is a known synthetic intermediate for pharmaceuticals . Furthermore, the structural analog 8-Amino-7-[(2E)-2-buten-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS# 303973-87-7) demonstrates the relevance of this chemical class in investigative chemistry . Researchers utilize this compound to explore structure-activity relationships, particularly in modulating the physicochemical properties and binding affinity of final target molecules. The compound is characterized by a Certificate of Analysis (CoA) to ensure identity and purity, with supporting data typically including 1 H-NMR, Mass Spectrometry, and HPLC . It is offered as a solid and must be stored in a refrigerator (2-8°C), protected from light . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-4-5-6-16-7-8(13-10(16)12-2)15(3)11(18)14-9(7)17/h4-5H,6H2,1-3H3,(H,12,13)(H,14,17,18)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZGKHQFCUMIPZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1NC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the purine class, characterized by a fused bicyclic structure containing nitrogen atoms. Its specific structure includes:

  • A but-2-en-1-yl group at position 7
  • A methylamino group at position 8
  • A methyl group at position 3

This unique arrangement contributes to its interaction with biological targets, particularly in cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that purine derivatives like this compound exhibit significant anticancer properties. Research has shown that they can inhibit various cancer cell lines by interfering with key signaling pathways.

Case Study: EGFR Inhibition

A notable study highlighted the compound's ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. The compound demonstrated:

  • IC50 Values : The IC50 for EGFR inhibition was reported at approximately 14.8 nM, indicating high potency against cancer cell lines such as A549 and H1975 .
  • Mechanism : The inhibition of EGFR leads to reduced cellular proliferation and increased apoptosis in cancer cells, thereby suppressing tumor growth.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to mimic ATP, allowing it to effectively compete with natural substrates in various enzymatic reactions. This competitive inhibition can lead to:

  • Cell Cycle Arrest : Inducing cell cycle arrest in the G1 phase, which is crucial for preventing uncontrolled cell division.
  • Apoptosis Induction : Promoting programmed cell death through activation of intrinsic apoptotic pathways.

Table of Biological Activities

Activity TypeTargetIC50 (nM)Effect
EGFR InhibitionCancer Cells14.8Reduced proliferation
CDK InhibitionCell Cycle18Induction of cell cycle arrest
Apoptosis InductionVariousVariesIncreased apoptosis

Cytotoxicity Studies

In vitro studies have consistently shown that this compound exhibits cytotoxic effects across various cancer cell lines. For instance:

  • Cell Lines Tested : A549, HT29, H460, and H1975.
  • Results : Significant cytotoxicity was observed with IC50 values ranging from 5.67 µM to 10.31 µM depending on the specific derivative tested .

Comparison with Similar Compounds

Key structural analogs and their biological or synthetic relevance are compared below.

Substituent Variations at Position 7

The substituent at position 7 significantly impacts molecular interactions and metabolic stability.

Table 1: Position 7 Substituent Comparison
Compound Name Substituent (Position 7) Key Properties/Activity Reference
Target Compound (E)-but-2-en-1-yl Potential linagliptin-related impurity
Linagliptin Impurity 39 but-2-yn-1-yl Alkynyl analog; higher metabolic stability
476481-53-5 2-phenoxyethyl Enhanced lipophilicity; analgesic potential
CID 986255 4-chlorobenzyl Antimycobacterial activity (Mtb H37Rv)
8-(ethylthio)-3-methyl-7-(3-phenylpropyl)-... 3-phenylpropyl + ethylthio Sulfur-containing; improved solubility
  • Alkenyl vs. Alkynyl Groups : The target compound’s (E)-but-2-en-1-yl group introduces a planar, electron-rich double bond, which may enhance π-π stacking interactions compared to the linear, electron-deficient but-2-yn-1-yl group in linagliptin impurity 39. However, the triple bond in the latter likely confers greater metabolic resistance to oxidation .
  • Aromatic vs. Aliphatic Substituents: Chlorobenzyl (CID 986255) and phenoxyethyl (476481-53-5) groups introduce aromaticity, improving target binding but increasing molecular weight and logP. The target compound’s alkenyl chain balances moderate lipophilicity with reduced steric hindrance .

Substituent Variations at Position 8

The methylamino group at position 8 is a critical pharmacophore in DPP-4 inhibitors.

Table 2: Position 8 Substituent Comparison
Compound Name Substituent (Position 8) Biological Relevance Reference
Target Compound methylamino Likely DPP-4 binding motif
CID 3153005 3-hydroxypropylamino Enhanced hydrogen bonding capacity
8-(piperazin-1-yl)-7-(but-2-ynyl)-3-methyl... piperazin-1-yl Antimycobacterial activity (MurB inhibition)
1,3,7-trimethyl-8-(methylsulfonyl)-... methylsulfonyl Necroptosis inhibition (MLKL targeting)
  • Methylamino vs.
  • Hydrogen Bonding: The 3-hydroxypropylamino group in CID 3153005 introduces a hydroxyl moiety, enhancing solubility and hydrogen bonding with targets like kinases or proteases .

Molecular Properties

Compound Molecular Formula Molecular Weight logP* Water Solubility*
Target Compound C₁₁H₁₅N₅O₂ 257.27 g/mol 1.2 Moderate
Linagliptin Impurity 39 C₁₇H₂₀N₆O₂ 364.38 g/mol 2.1 Low
476481-53-5 C₁₅H₁₇N₅O₃ 315.33 g/mol 2.8 Low
CID 986255 C₁₈H₂₁ClN₆O₂ 388.85 g/mol 3.5 Very low

*Predicted using QSPR models.

The target compound’s lower molecular weight and logP compared to analogs like CID 986255 suggest better membrane permeability and oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.